molecular formula C9H11Cl2N B3167749 1-(2,5-Dichlorophenyl)propan-1-amine CAS No. 924817-45-8

1-(2,5-Dichlorophenyl)propan-1-amine

Cat. No.: B3167749
CAS No.: 924817-45-8
M. Wt: 204.09 g/mol
InChI Key: QDTICOAVVMENTI-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)propan-1-amine is a chloro-substituted aromatic amine with the molecular formula C₉H₁₁Cl₂N. It features a propan-1-amine backbone attached to a 2,5-dichlorophenyl ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Evidence indicates its availability as a hydrochloride salt with 95% purity (C₁₁H₁₅ClN), marketed in quantities ranging from 100 mg to 5 g .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTICOAVVMENTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzaldehyde with nitroethane to form 2,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-(2,5-Dichlorophenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with different biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 1-(2,5-dichlorophenyl)propan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence electronic, steric, and pharmacological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(2,5-Dichlorophenyl)propan-1-amine Cl at 2,5 positions C₉H₁₁Cl₂N 220.10 Building block; HCV inhibitor precursor
1-(2,5-Difluorophenyl)propan-1-amine F at 2,5 positions C₉H₁₁F₂N 183.19 Medicinal chemistry applications
1-(2,5-Dimethylphenyl)propan-1-amine CH₃ at 2,5 positions C₁₁H₁₇N 163.26 Intermediate for specialty chemicals
  • Electronic Effects : Chlorine atoms (electron-withdrawing) increase the electrophilicity of the aromatic ring compared to fluorine (less electron-withdrawing) and methyl groups (electron-donating). This impacts reactivity in substitution reactions and binding affinity in bioactive molecules .

Functional Group Variations

Replacing the amine group with a ketone yields 1-(2,5-dimethylphenyl)propan-1-one (C₁₁H₁₄O), altering reactivity and application. The ketone derivative is more suited for condensation reactions (e.g., forming Schiff bases), whereas the amine enables nucleophilic alkylation or amide bond formation .

Structural Analogs in Complex Molecules

This compound serves as a precursor in synthesizing HCV inhibitors. For example, compound 7ii (Figure 1), containing a 2,5-dichlorophenyl-oxazole moiety, was synthesized with a 78% yield and >99.8% HPLC purity. Such derivatives exhibit enhanced antiviral activity compared to difluoro (e.g., 7jj , 33% yield) or dichloro-dimethylpiperidine analogs, underscoring the role of halogen choice in efficacy .

Figure 1. Example HCV inhibitor derivative with 2,5-dichlorophenyl group .

Pharmacological and Industrial Relevance

  • Antiviral Activity : Dichlorophenyl-containing oxazole derivatives (e.g., 7ii ) show promise as HCV entry inhibitors, likely due to enhanced halogen bonding and lipophilicity .

Biological Activity

1-(2,5-Dichlorophenyl)propan-1-amine, also known as a substituted phenylpropylamine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's biological activity primarily revolves around its interaction with various receptors and enzymes, influencing cardiovascular health and potentially serving as a lead compound for drug development.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems, particularly through interactions with adrenergic receptors. Research indicates that this compound exhibits a dose-dependent effect on blood pressure regulation by inhibiting phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in catecholamine biosynthesis. This inhibition leads to decreased norepinephrine levels, contributing to lower blood pressure in hypertensive models.

Hypertension Research

A significant study involving spontaneously hypertensive rats demonstrated that administration of this compound resulted in a notable reduction in systolic blood pressure. The findings suggested that the compound's antihypertensive effects are mediated through direct inhibition of PNMT activity, confirming its role in modulating catecholamine synthesis.

Pharmacological Investigations

Further pharmacological investigations revealed that this compound interacts with various adrenergic receptors. Binding affinity assays indicated that the compound could serve as a potential lead for developing new antihypertensive agents. The study utilized radiolabeled assays to assess the binding efficacy and inhibitory effects on adrenergic receptors, highlighting the compound's potential in therapeutic applications .

Biological Activity Data Table

Study Findings Mechanism
Hypertension ResearchDose-dependent reduction in blood pressure in hypertensive ratsInhibition of PNMT activity
Pharmacological InvestigationsInteraction with adrenergic receptors; potential lead for new drugsModulation of neurotransmitter synthesis

Toxicological Profile

The toxicological assessment of this compound indicates that it poses certain risks. According to PubChem data, the compound is classified as harmful if swallowed and can cause skin irritation . These findings underscore the necessity for careful handling and further investigation into its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichlorophenyl)propan-1-amine
Reactant of Route 2
1-(2,5-Dichlorophenyl)propan-1-amine

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